[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine
Description
Properties
IUPAC Name |
[(1S,2R)-2-piperazin-1-ylcyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h10-11,13H,1-9,12H2/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKGCPGBMROOS-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods allow for the efficient production of the compound in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can produce various N-substituted piperazine derivatives .
Scientific Research Applications
Overview
[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine is a compound characterized by a piperazine ring attached to a cyclohexyl group, with a methanamine substituent. Its unique structure allows it to serve various applications across multiple scientific disciplines, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Organic Synthesis : this compound serves as an essential building block in the synthesis of complex organic molecules. Its versatile reactivity allows for functionalization and incorporation into larger frameworks.
Biology
- Ligand in Biochemical Assays : The compound has been investigated for its potential role as a ligand in various biochemical assays. Its ability to bind to specific receptors or enzymes can modulate their activity, making it valuable in pharmacological studies.
Medicine
- Therapeutic Properties : Research indicates that this compound may exhibit therapeutic properties, particularly in drug development. It has been explored for its anticancer activity, showing potential cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle disruption.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : A study demonstrated that derivatives of piperazine compounds could inhibit the growth of cancer cells. Specifically, enantiopure compounds derived from similar structures exhibited cytotoxic effects against breast cancer cells by inducing apoptosis and affecting cell cycle progression.
- Molecular Docking Studies : Research has shown that certain piperazine-linked compounds can intercalate DNA strands and inhibit topoisomerase activity, leading to reduced cell proliferation in cancer models . This suggests potential applications in targeted cancer therapies.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural Differentiation
- Core Structure : The target compound features a cyclohexane ring with piperazine and methanamine groups, contrasting with the piperazine-only backbone of (1-Methylpiperazin-2-yl)methanamine and the heteroaromatic pyridine-benzopyran system of Sarizotan .
- Substituents :
- Methyl vs. Cyclohexyl : The methyl group in increases lipophilicity compared to the bulkier cyclohexyl group in the target compound, which may enhance blood-brain barrier penetration for the latter.
- Aromaticity : Sarizotan’s fluorophenyl and benzopyran groups enable π-π stacking interactions with receptors, absent in the aliphatic target compound.
Pharmacological Implications
- Receptor Specificity :
- Therapeutic Potential: Sarizotan is clinically validated for dyskinesia, while the target compound’s rigid cyclohexane core could reduce off-target effects common in flexible piperazine derivatives like .
Metabolic and Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound increases hydrophobicity (logP ~2.5 estimated) compared to (logP ~1.2) but less than Sarizotan (logP ~3.8 due to fluorophenyl) .
- Stereochemical Stability: The (1S,2R) configuration may reduce metabolic degradation compared to non-chiral analogs like , enhancing bioavailability.
Biological Activity
[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring and a cyclohexyl group. This compound has been investigated for its potential biological activities, including its role as a ligand in receptor modulation and its therapeutic applications.
The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. Its mechanism of action involves interactions with specific molecular targets, which can vary depending on the context of use. The unique combination of the piperazine ring and cyclohexyl group imparts distinct chemical and biological properties not found in simpler analogs.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : With lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can functionalize the piperazine ring with different substituents.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Studies have shown that derivatives of piperazine compounds can inhibit the growth of cancer cells. For example, enantiopure compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer . The mechanisms often involve inducing apoptosis and affecting cell cycle progression.
Case Studies
- Cytotoxicity Assays :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperazine | Piperazine | Basic scaffold for drug development |
| Cyclohexylamine | Cyclohexylamine | Lacks piperazine ring |
| Methanamine | Methanamine | Basic amine structure |
| This compound | Target Compound | Unique ligand with potential anticancer activity |
Research Findings
Recent studies emphasize the importance of piperazine derivatives in drug discovery. For instance:
- Research has highlighted that certain piperazine-linked compounds can intercalate DNA strands and inhibit topoisomerase activity, leading to reduced cell proliferation in cancer models .
- The development of novel ligands based on this scaffold has shown promise in targeting specific oncogenic pathways, suggesting potential applications in targeted cancer therapies .
Q & A
Q. Can this compound serve as a template for PET tracer development?
- Methodology :
- Radiolabeling : Synthesize [¹¹C]- or [¹⁸F]-labeled analogs via nucleophilic substitution.
- Biodistribution Studies : Image in rodent brains using microPET to assess target engagement and clearance kinetics.
- Validation : Compare with known tracers like [¹¹C]raclopride for dopamine receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
